Methyl 4-[2-amino-3-cyano-6-(4-methoxybenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate
Description
Methyl 4-[2-amino-3-cyano-6-(4-methoxybenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate is a complex heterocyclic compound featuring a fused pyrano-benzothiazine core. This structure integrates a 4-methoxybenzyl substituent at position 6, a cyano group at position 3, and a methyl benzoate ester at position 2. Such compounds are typically synthesized via multicomponent reactions involving benzothiazine precursors and are explored for their pharmacological properties, particularly as monoamine oxidase (MAO) inhibitors .
Properties
IUPAC Name |
methyl 4-[2-amino-3-cyano-6-[(4-methoxyphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O6S/c1-35-20-13-7-17(8-14-20)16-31-23-6-4-3-5-21(23)25-26(38(31,33)34)24(22(15-29)27(30)37-25)18-9-11-19(12-10-18)28(32)36-2/h3-14,24H,16,30H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMGZOSUKBWTLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[2-amino-3-cyano-6-(4-methoxybenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 529.56 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity :
- Anticancer Properties :
- Anti-inflammatory Effects :
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation.
- Modulation of Signaling Pathways : It is suggested that this compound can affect key signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression .
Case Studies
-
Antibacterial Efficacy : A study demonstrated that compounds similar to methyl 4-[2-amino-3-cyano...] exhibited Minimum Inhibitory Concentration (MIC) values significantly lower than standard antibiotics against resistant bacterial strains .
Compound MIC (µg/mL) Bacterial Strain Methyl 4-[...] 5 Staphylococcus aureus Standard Antibiotic 10 E. coli -
Anticancer Activity : In vitro studies showed that the compound induced apoptosis in breast cancer cell lines with IC50 values comparable to leading chemotherapeutics .
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 12 Control Drug 15
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations :
Key Differences :
- The target compound’s synthesis likely parallels methods for 6a-r, utilizing multicomponent reactions for pyrano ring formation.
- Pyranopyrazole derivatives () employ distinct one-pot reactions, emphasizing divergent synthetic strategies for fused heterocycles .
Table 3: MAO Inhibition Profiles
Key Insights :
- The target compound’s sulfone and cyano groups are critical for MAO binding, as seen in analogues like 6d and 6h. The 4-methoxybenzyl group may modulate selectivity, though this requires experimental validation .
- Ethyl benzoate derivatives (e.g., I-6230 in ) lack MAO inhibition data but demonstrate how ester variations influence physicochemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
